2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a compound characterized by its unique pyrimidine structure, which is notable for its potential applications in medicinal chemistry. This compound is classified under heterocyclic compounds, specifically within the pyrimidine derivatives, which are known for their diverse biological activities.
This compound falls under the category of organic compounds with specific interest in pharmaceutical applications due to its structural properties. Pyrimidines are often studied for their roles in nucleic acids and as building blocks for various biologically active molecules.
The synthesis of 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves several key steps:
Reactions are usually conducted under controlled conditions, utilizing bases like cesium carbonate and solvents such as dimethyl sulfoxide or acetonitrile to facilitate the synthesis. Purification methods such as recrystallization or chromatography may be employed to isolate the desired product in high purity.
The molecular formula of 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is , and it features a pyrimidine ring substituted with ethyl and methyl groups along with a carboxylic acid functional group.
The compound exhibits a melting point that can be determined through experimental methods but specific values are not always available in literature. Its molecular weight is approximately 222.24 g/mol.
2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid can participate in various chemical reactions:
Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions are typically optimized for temperature and pH to maximize yield and minimize byproducts.
The mechanism of action for 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific biological targets such as enzymes or receptors. This interaction can modulate various biochemical pathways leading to physiological effects.
The compound's efficacy may stem from its ability to bind selectively to target sites due to its structural features, influencing biological activities such as enzyme inhibition or receptor modulation. The acetic acid moiety may enhance solubility and bioavailability .
The physical properties of 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid include:
Chemical properties include stability under normal laboratory conditions and reactivity towards nucleophiles and electrophiles due to its functional groups. The compound's stability can vary depending on environmental factors such as pH and temperature.
2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid has several potential applications in scientific research:
This compound exemplifies the versatility of pyrimidine derivatives in pharmaceutical applications, showcasing their importance in drug development and biological research .
The synthesis of 2-(5-ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid relies on sequential functionalization of the pyrimidine core. A predominant three-step approach begins with Biginelli-type condensation, where ethyl acetoacetate reacts with urea derivatives under acidic catalysis to form the 6-hydroxypyrimidine scaffold. Subsequent regioselective C-ethylation at the 5-position employs ethyl iodide in DMF with potassium carbonate base, achieving 85-90% conversion efficiency [1] [8]. The final N-alkylation introduces the acetic acid moiety via nucleophilic substitution, typically using ethyl bromoacetate followed by alkaline ester hydrolysis. This stepwise methodology enables precise control over substituent placement, minimizing isomeric byproducts to <5% [9].
Alternative routes utilize pre-functionalized pyrimidine intermediates like 4,6-dimethyl-2-thiouracil. S-Methylation with methyl iodide generates a leaving group for N-alkylation, while oxidative desulfurization permits direct introduction of the ethyl group at C-5. Though requiring additional steps, this method achieves higher overall yields (68% vs. 52% in Biginelli routes) when synthesizing tetra-substituted variants [6] [8].
Table 1: Comparative Analysis of Synthetic Routes
Strategy | Key Intermediate | Reaction Sequence | Overall Yield |
---|---|---|---|
Biginelli Condensation | Ethyl 5-ethyl-2,4-dimethyl-6-oxo-1,6-dihydropyrimidine-1-carboxylate | Condensation → C-Ethylation → N-Alkylation → Hydrolysis | 52% |
Thiouracil Functionalization | 5-Ethyl-4,6-dimethyl-2-(methylthio)pyrimidine | S-Methylation → N-Alkylation → Hydrolysis → Desulfurization | 68% |
Regioselectivity challenges arise during N1- versus O-alkylation of the pyrimidinone tautomer. Kinetic studies confirm that polar aprotic solvents (DMF, DMSO) favor N1-alkylation by enhancing acetate anion nucleophilicity, achieving >20:1 N1/O selectivity at 60°C . Catalyst selection further modulates regiocontrol: cesium carbonate promotes N1-alkylation with 94% efficiency, while silver carbonate shifts selectivity toward O-alkylated byproducts [4].
The electrophile’s steric profile critically impacts substitution patterns. Linear alkyl halides (ethyl bromide, n-propyl bromide) undergo efficient C-alkylation at the 5-position with minimal steric hindrance. In contrast, branched electrophiles (iso-propyl bromide) exhibit reduced reactivity (<45% yield) due to crowding near the nucleophilic carbon [1] [8]. Carboxyl group installation employs ethyl bromoacetate as a masked acetic acid precursor. Ester protection prevents acid-base side reactions during cyclization, with subsequent hydrolysis in 2M NaOH/ethanol (1:1) quantitatively restoring the carboxylic acid functionality [3] [9].
Table 2: Regioselectivity in Alkylation Reactions
Electrophile | Solvent System | Catalyst | N1:O Selectivity | Yield |
---|---|---|---|---|
Ethyl Bromoacetate | DMF | Cs₂CO₃ | 94:6 | 91% |
Ethyl Bromoacetate | Acetonitrile | K₂CO₃ | 78:22 | 83% |
Ethyl Bromoacetate | Toluene | Ag₂CO₃ | 42:58 | 67% |
Cyclization efficiency hinges on solvent polarity and Brønsted/Lewis acid-base balance. For pyrimidine ring closure, glacial acetic acid catalyzes dehydrative condensation between β-dicarbonyl compounds and ureas, achieving 75% conversion at reflux [9]. Microwave-assisted cyclization in N,N-dimethylacetamide (DMA) reduces reaction times from 12 hours to 35 minutes while boosting yields to 88% through uniform thermal activation [4].
N-Alkylation kinetics improve using dual-phase systems (toluene/water) with tetrabutylammonium bromide as a phase-transfer catalyst. This approach accelerates glycine moiety incorporation by enhancing interfacial reactant contact, reducing side-product formation to <8% [5]. Catalytic screening reveals zinc triflate as optimal for Dieckmann-type ester cyclizations, suppressing decarboxylation while promoting enolate formation. Post-reaction purification leverages pH-dependent crystallization: acidifying the reaction mixture to pH 2.5 induces selective precipitation of the target compound with ≥98% HPLC purity [6].
Table 3: Cyclization Reaction Optimization Parameters
Reaction Stage | Optimal Solvent | Catalyst/Additive | Temperature | Yield |
---|---|---|---|---|
Pyrimidine Cyclization | Glacial Acetic Acid | Conc. H₂SO₄ (5 mol%) | 120°C (Reflux) | 75% |
N-Alkylation | Toluene/Water (3:1) | TBAB (10 mol%) | 80°C | 89% |
Ester Hydrolysis | Ethanol/H₂O (1:1) | NaOH (2.0M) | 60°C | 95% |
Industrial translation faces three primary bottlenecks:
Supply chain constraints affect key precursors like ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate. In situ preparation via Claisen condensation of diethyl oxalate with acetone bypasses this dependency but requires strict anhydrous conditions to prevent diketone hydrolysis. Cold-chain storage (2-8°C) stabilizes the final acetic acid derivative against lactonization, extending shelf-life to 18 months [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2